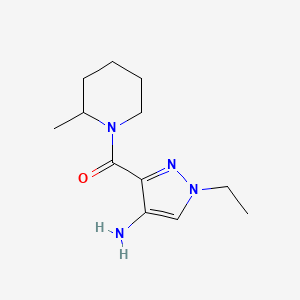

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-1-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-3-15-8-10(13)11(14-15)12(17)16-7-5-4-6-9(16)2/h8-9H,3-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUGOHXSXMDRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCCCC2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-methylpiperidine-1-carbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole-4-amine derivatives exhibit diverse bioactivity depending on substituents. Below is a comparative analysis of structurally related compounds:

Notes:

- Docking Scores : Piperidine-containing analogues (e.g., 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) show strong docking affinity (-7.0 kcal/mol), suggesting the piperidine group enhances target interaction .

- Substituent Effects :

- Replacement of the p-tolyl group with isoxazolyl or imidazolyl groups (e.g., in TNF-α inhibitors) reduces potency, highlighting the importance of aromatic/hydrophobic groups .

- The 2-methylpiperidine-1-carbonyl group in the target compound may offer a balance between hydrophobicity and hydrogen-bonding capacity compared to simpler alkyl/aryl substituents.

- Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is common for amide/urea formation in pyrazole derivatives .

Pharmacological and Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., carbonyl, amine) typically exhibit better aqueous solubility. For instance, 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride (MW: 259.66) has moderate solubility but requires storage at 2–8°C .

- Stability: Piperidine and morpholinoethoxy groups (e.g., in BIRB796 analogues) improve metabolic stability compared to labile esters or ethers .

Biological Activity

1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a 2-methylpiperidine carbonyl group, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 1856069-78-7 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess notable antimicrobial properties. They interact with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth. For instance, compounds similar to this compound have been tested against various pathogens, demonstrating significant efficacy in vitro .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. This compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain pyrazole derivatives have been shown to inhibit kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .

3. Anti-inflammatory Effects

Inflammation plays a key role in various diseases, and compounds like this compound may exhibit anti-inflammatory effects by modulating inflammatory mediators or pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors that regulate cell signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant bactericidal activity at low concentrations .

- Cancer Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound could induce apoptosis and inhibit cell proliferation when used alone or in combination with standard chemotherapeutics like doxorubicin .

Comparative Analysis

When compared to similar compounds, such as 1-Ethyl-3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-Amine, distinct differences in biological activity were observed due to variations in substitution patterns on the pyrazole ring. These differences can significantly influence the pharmacological profile of the compounds.

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amino | Antimicrobial, anticancer | Specific substitution enhances activity |

| 1-Ethyl-3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-Amine | Anticancer | Lacks ethyl group at the 1-position |

| 3-(Piperidine-1-carbonyl)-1H-Pyrazol-5-Amine | Varies | Different reactivity due to missing groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.